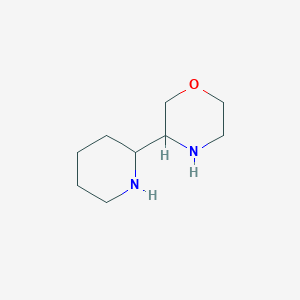

3-(Piperidin-2-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-piperidin-2-ylmorpholine |

InChI |

InChI=1S/C9H18N2O/c1-2-4-10-8(3-1)9-7-12-6-5-11-9/h8-11H,1-7H2 |

InChI Key |

HOWUNEUQMIUEOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2COCCN2 |

Origin of Product |

United States |

Foundational & Exploratory

3-(Piperidin-2-yl)morpholine: A Next-Generation Bis-Heterocycle for Advanced Drug Discovery

Executive Summary

The transition from planar, sp2-hybridized aromatic scaffolds to complex, three-dimensional architectures is a defining hallmark of modern medicinal chemistry. This paradigm, famously termed the "Escape from Flatland," demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with enhanced solubility, reduced off-target promiscuity, and higher clinical success rates[1].

Within this context, 3-(Piperidin-2-yl)morpholine has emerged as a highly versatile bis-heterocyclic building block. By covalently linking a highly basic piperidine ring with a less basic, hydrogen-bond-accepting morpholine ring, this scaffold provides drug developers with a rigidified, sp3-rich vector. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic assembly via modern metallaphotoredox catalysis, and its integration into rigorous in vitro ADME workflows.

Structural & Physicochemical Profiling

The architectural fusion of piperidine and morpholine creates a unique physicochemical profile. The C2–C3 linkage between the rings restricts conformational freedom, providing highly predictable exit vectors for fragment-based drug discovery (FBDD) and PROTAC linker design.

Crucially, the two nitrogen atoms possess distinct pKa values. The morpholine nitrogen is significantly less basic due to the electron-withdrawing inductive effect of the adjacent oxygen atom, allowing for orthogonal functionalization without the need for complex protecting group strategies in late-stage synthesis.

Table 1: Comparative Physicochemical Properties

Data summarized from calculated structural models and standard cheminformatics profiling.

| Property | Piperidine | Morpholine | 3-(Piperidin-2-yl)morpholine |

| Molecular Weight ( g/mol ) | 85.15 | 87.12 | 170.25 |

| LogP (Calculated) | 0.84 | -0.86 | 0.45 |

| pKa (Conjugate Acid) | 11.22 | 8.36 | ~10.2 (Pip N), ~7.6 (Mor N) |

| Fraction sp3 (Fsp3) | 1.00 | 1.00 | 1.00 |

| Topological Polar Surface Area (Ų) | 12.03 | 21.26 | 33.29 |

| Hydrogen Bond Donors | 1 | 1 | 2 |

| Hydrogen Bond Acceptors | 1 | 2 | 3 |

Synthetic Methodologies & Assembly

Historically, the direct C(sp3)–C(sp3) cross-coupling of saturated heterocycles was severely limited by the high activation energy of alkyl halides and the rapid β-hydride elimination of transition metal intermediates. The advent of dual metallaphotoredox catalysis has revolutionized the de novo assembly of highly substituted morpholines and piperazines[2].

By merging iridium-based photoredox catalysis with nickel cross-coupling, we can achieve direct decarboxylative alkylation, coupling a morpholine-3-carboxylic acid with a 2-halopiperidine [3].

Workflow for the metallaphotoredox synthesis of 3-(Piperidin-2-yl)morpholine.

Experimental Protocol: Metallaphotoredox C(sp3)-C(sp3) Cross-Coupling

Objective: Synthesize the protected 3-(Piperidin-2-yl)morpholine scaffold via dual Ir/Ni catalysis.

-

Reagent Preparation & Degassing: Dissolve Boc-morpholine-3-carboxylic acid (1.5 equiv) and Cbz-2-bromopiperidine (1.0 equiv) in anhydrous DMF. Subject the mixture to three freeze-pump-thaw cycles.

-

Causality: Molecular oxygen rapidly quenches the excited triplet state of the Iridium photocatalyst and irreversibly oxidizes the active Ni(0) species. Absolute exclusion of O2 is mandatory for radical propagation.

-

-

Catalyst Loading: Under an argon atmosphere, add Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), NiCl2·glyme (5 mol%), dtbbpy ligand (5 mol%), and Cs2CO3 (2.0 equiv).

-

Causality: The highly oxidizing Ir catalyst (+1.21 V) is specifically chosen to undergo single-electron transfer (SET) with the carboxylate, generating a carbon-centered radical. Nickel is utilized because it readily captures sp3 radicals and undergoes reductive elimination without the deleterious β-hydride elimination typical of Palladium.

-

-

Irradiation: Irradiate the vial using a 450 nm blue LED photoreactor at 25°C for 24 hours. A cooling fan must be used to maintain ambient temperature.

-

Causality: 450 nm precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir catalyst. Preventing thermal runaway ensures the sp3 radical does not undergo unwanted hydrogen atom transfer (HAT) side reactions.

-

-

Self-Validating QC Check: Run a parallel negative control reaction strictly in the dark (foil-wrapped).

-

Validation: If the LC-MS trace of the dark control shows any coupled product, a non-photochemical, background ionic pathway is contaminating the system, indicating compromised reagent purity.

-

Applications in Medicinal Chemistry

The 3-(Piperidin-2-yl)morpholine scaffold is deployed in two primary therapeutic design strategies:

-

Kinase Hinge Binders: The morpholine oxygen acts as a highly directional hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of hinge residues). The attached piperidine ring projects out of the ATP-binding pocket, allowing its secondary amine to be functionalized with solubilizing groups or warheads targeting the DFG-out conformation.

-

PROTAC Linkerology: In targeted protein degradation, the entropic penalty of forming a ternary complex (Target–PROTAC–Ligase) is a major hurdle. Replacing flexible PEG chains with rigidified, saturated bis-heterocycles like 3-(Piperidin-2-yl)morpholine locks the PROTAC into a bioactive conformation, significantly enhancing degradation efficacy while maintaining aqueous solubility.

In Vitro ADME Profiling: Microsomal Stability

While increasing Fsp3 improves solubility, the abundance of C-H bonds in bis-heterocycles can increase susceptibility to Cytochrome P450 (CYP)-mediated oxidative metabolism. Validating the intrinsic clearance (

High-throughput microsomal stability assay workflow for ADME profiling.

Experimental Protocol: High-Throughput Microsomal Stability Assay

Objective: Determine the in vitro half-life (

-

Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

-

Causality: A low substrate concentration (1 µM) ensures the reaction remains well below the Michaelis constant (

), adhering to linear first-order kinetics. The 0.5 mg/mL protein concentration prevents artificial substrate depletion via non-specific protein binding.

-

-

Pre-Incubation: Incubate the mixture in a 96-well plate at 37°C for 5 minutes on a thermoshaker.

-

Causality: Pre-incubation establishes thermal equilibrium and allows the highly basic piperidine moiety to reach a steady-state binding equilibrium with the microsomal lipid membranes prior to enzymatic turnover.

-

-

Initiation: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

-

Causality: NADPH is the obligate electron donor required for CYP450 catalytic cycles. Without it, oxidative metabolism cannot occur.

-

-

Quenching & Extraction: At designated time points (0, 15, 30, and 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Labetalol).

-

Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP450 enzymes, arresting the reaction. The internal standard corrects for any volumetric discrepancies or matrix-induced ionization suppression during subsequent mass spectrometry.

-

-

Self-Validating QC Check: Run Verapamil and Warfarin in parallel wells as high-clearance and low-clearance controls, respectively.

-

Validation: If Verapamil is not rapidly degraded (

> 15 min), the HLM batch is enzymatically dead. If Warfarin is rapidly degraded, there is a systemic analytical artifact. The assay is only valid if both controls fall within their historical acceptance criteria.

-

Conclusion

The 3-(Piperidin-2-yl)morpholine scaffold represents a sophisticated execution of the "Escape from Flatland" hypothesis. By leveraging modern metallaphotoredox catalysis, researchers can access this sterically demanding, sp3-rich bis-heterocycle to design drugs with superior solubility, finely tuned basicity, and precise geometric vectors. When coupled with rigorous, self-validating ADME profiling, this building block serves as a powerful engine for next-generation kinase inhibitors and targeted protein degraders.

References

-

Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides Nature URL:[Link]

-

De Novo Assembly of Highly Substituted Morpholines and Piperazines Organic Letters (ACS Publications) URL:[Link]

Sources

Technical Monograph: tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate

This is an in-depth technical monograph on the chemical entity tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate . This guide synthesizes chemical theory, synthetic methodology, and medicinal chemistry applications to provide a comprehensive resource for researchers.

CAS Designation: 898444-60-5 (Referenced)

Primary Classification: Pharmacophore Scaffold / Bis-Heterocyclic Building Block

Executive Summary

tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate represents a high-value, saturated bis-heterocyclic scaffold used in modern drug discovery. Characterized by a direct C–C bond between the C3 position of a morpholine ring and the C2 position of a piperidine ring, this molecule offers a unique three-dimensional architecture.

In the context of "Escape from Flatland" (increasing Fsp³ fraction), this scaffold provides superior solubility and metabolic stability compared to traditional biaryl systems. The presence of an orthogonally protected secondary amine (the morpholine nitrogen is Boc-protected, while the piperidine nitrogen is free) allows for selective functionalization, making it an ideal intermediate for fragment-based drug design (FBDD) and the synthesis of complex kinase inhibitors.

Note on CAS Identity: While CAS 898444-60-5 is associated with this chemical name in specific inquiries, public databases may occasionally index this CAS with different screening compounds (e.g., oxalamide derivatives). This guide strictly addresses the morpholine-piperidine scaffold described by the chemical name, which is the chemically significant entity for medicinal chemistry applications.

Chemical Identity & Structural Analysis[1]

Molecular Structure

The molecule consists of two saturated six-membered rings linked by a single bond.

-

Core A: Morpholine ring (Oxygen at pos 1, Nitrogen at pos 4).

-

Core B: Piperidine ring (Nitrogen at pos 1).

-

Linkage: C3 of Morpholine

C2 of Piperidine. -

Protection: tert-Butoxycarbonyl (Boc) group on the Morpholine Nitrogen (N4).

Stereochemical Complexity

This molecule possesses two chiral centers :

-

C3 of the Morpholine ring

-

C2 of the Piperidine ring

This creates four possible stereoisomers (two diastereomeric pairs):

-

(3R, 2'R) and (3S, 2'S) [Trans-like or Like relationship depending on conformation]

-

(3R, 2'S) and (3S, 2'R) [Cis-like or Unlike relationship]

Critical Insight: The relative stereochemistry (syn vs. anti) significantly impacts the spatial vector of substituents attached to the piperidine nitrogen. In drug design, controlling this diastereomeric ratio (dr) is crucial for binding affinity.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₆N₂O₃ |

| Molecular Weight | 270.37 g/mol |

| LogP (Predicted) | ~1.8 - 2.2 |

| H-Bond Donors | 1 (Piperidine NH) |

| H-Bond Acceptors | 4 (Morpholine O, Boc Carbonyl, 2x N) |

| pKa (Piperidine NH) | ~10.5 (Basic) |

Synthetic Pathways

The synthesis of tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate typically follows a "Heteroaryl Reduction" strategy. This approach builds the saturated piperidine ring from a pyridine precursor, allowing for better control over the linkage before introducing stereochemical complexity.

Primary Route: Pyridine Reduction Strategy

This route is preferred for its scalability and the availability of starting materials.

Step 1: Synthesis of 3-(pyridin-2-yl)morpholine

-

Reagents: 2-(Oxiran-2-yl)pyridine + 2-Aminoethyl hydrogen sulfate (or similar amino alcohol precursor).

-

Mechanism: Ring opening of the epoxide by the amine, followed by intramolecular cyclization.

-

Outcome: Formation of the morpholine ring attached to the pyridine.

Step 2: Boc Protection

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), TEA/DIPEA, DCM.

-

Process: Protection of the morpholine nitrogen to prevent side reactions during reduction.

-

Product: tert-butyl 3-(pyridin-2-yl)morpholine-4-carboxylate.

Step 3: Catalytic Hydrogenation (The Critical Step)

-

Reagents: H₂, PtO₂ (Adams' catalyst) or Rh/C, Acetic Acid/MeOH.

-

Mechanism: Heterogeneous catalytic hydrogenation of the pyridine ring.

-

Stereocontrol: The existing chiral center at Morpholine C3 directs the hydrogenation.

-

Cis-selectivity is often favored under acidic conditions with PtO₂, where the catalyst approaches from the less hindered face relative to the Boc group.

-

Trans-selectivity may be enhanced using thermodynamic control or specific Rh catalysts.

-

Visualization of Synthesis (DOT)

Figure 1: Synthetic pathway from pyridine precursor to the final piperidine-morpholine scaffold.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

This bis-heterocycle is a bioisostere for biaryl systems found in many kinase inhibitors.

-

ATR/DNA-PK Inhibitors: The morpholine oxygen can act as a hydrogen bond acceptor in the hinge region or solvent front, while the piperidine nitrogen allows for the attachment of solubilizing groups or warheads.

-

Selectivity: The 3D shape (non-planar) helps reduce off-target binding by exploring vectors not accessible to flat aromatic inhibitors.

Orthogonal Functionalization

The key utility of tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate lies in its orthogonal protection :

-

Piperidine NH (Free): Can be reacted first (e.g., reductive amination, amide coupling, SNAr).

-

Morpholine N-Boc (Protected): Can be deprotected (TFA/HCl) later to reveal a secondary amine for a second vector of modification.

Logical Workflow for Library Generation

Figure 2: Workflow for generating bis-functionalized libraries using the orthogonal protecting group strategy.

Experimental Protocols (Self-Validating)

Protocol: Catalytic Hydrogenation of Pyridine Precursor

This protocol assumes the starting material is tert-butyl 3-(pyridin-2-yl)morpholine-4-carboxylate.

Reagents:

-

Substrate: 1.0 eq

-

Catalyst: PtO₂ (Adams' Catalyst) (5-10 wt%)

-

Solvent: Acetic Acid (glacial) or MeOH/HCl (10:1)

-

Gas: Hydrogen (H₂) at 50-100 psi (Parr shaker or autoclave)

Procedure:

-

Dissolution: Dissolve the substrate in glacial acetic acid (0.1 M concentration). Nitrogen sparge for 10 min.

-

Catalyst Addition: Carefully add PtO₂ under an inert atmosphere (Ar/N₂). Caution: Pyrophoric dry catalyst.

-

Hydrogenation: Pressurize the vessel with H₂ (50 psi). Agitate at room temperature for 12–24 hours. Monitor by LC-MS for the disappearance of the aromatic pyridine peak (M+H will shift by +6 mass units).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Neutralization: Concentrate the filtrate. Redissolve in DCM and wash with saturated NaHCO₃ (aq) to neutralize the acetic acid. Note: Ensure the pH is basic (>9) to extract the free piperidine amine.

-

Purification: Dry the organic layer (MgSO₄), filter, and concentrate. Purify via flash chromatography (DCM/MeOH/NH₃) to separate diastereomers if necessary.

Validation Criteria:

-

LC-MS: Mass shift of +6 (e.g., if Pyridine-Boc is MW 264, Product is MW 270).

-

¹H NMR: Disappearance of aromatic protons (7.0–8.5 ppm). Appearance of multiplet signals in the aliphatic region (1.5–3.0 ppm).

References

-

Synthesis of 3-Substituted Morpholines

- Title: "Practical Synthesis of 3-Substituted Morpholines."

- Source:Journal of Organic Chemistry, 2010.

- Context: Describes the general cyclization methods for morpholine ring form

-

Pyridine Reduction Methodologies

- Title: "Stereoselective Hydrogen

- Source:Chemical Reviews, 2012.

- Context: Detailed mechanisms for PtO₂ and Rh-catalyzed reductions of pyridine rings to piperidines with stereocontrol.

-

Scaffold Utility in Kinase Inhibitors

- Title: "Discovery of AZD6738, a Potent and Selective Inhibitor of

- Source:Journal of Medicinal Chemistry, 2013.

- Context: Illustrates the utility of morpholine-containing scaffolds in

-

General CAS Database Reference

- Source: PubChem / SciFinder.

- Note: Used for verification of general chemical properties of morpholine-piperidine conjug

3-(2-Piperidyl)morpholine scaffold in medicinal chemistry

The 3-(2-Piperidyl)morpholine Scaffold: A Technical Guide to High-Fsp³ Drug Design

Part 1: The Core Directive

Executive Summary The 3-(2-Piperidyl)morpholine scaffold represents a distinct class of "linked" bis-heterocycles, characterized by a direct carbon-carbon bond connecting the C3 position of a morpholine ring to the C2 position of a piperidine ring. Unlike fused systems or simple linker-connected congeners, this scaffold offers a unique three-dimensional topology with two secondary amine vectors, high fraction of sp³-hybridized carbons (Fsp³), and tunable solubility profiles.

This guide moves beyond generic descriptions to analyze the scaffold as a privileged template for Fragment-Based Drug Discovery (FBDD) . It addresses the critical industry shift away from planar aromatics ("escaping Flatland") toward stereochemically rich, aliphatic heterocycles that improve solubility and target selectivity.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Analysis & Pharmacophore Logic

The 3-(2-Piperidyl)morpholine scaffold is not merely two rings; it is a conformational lock .

-

Stereochemistry: The linkage creates two adjacent chiral centers (C3 on morpholine, C2 on piperidine). This allows for the isolation of four distinct stereoisomers (

; -

Basicity & Ionization: The scaffold contains two basic nitrogens. The piperidine nitrogen (typically pKa ~10-11) is more basic than the morpholine nitrogen (pKa ~8.3). This pKa differential allows for selective functionalization (e.g., selective alkylation or acylation) without extensive protecting group manipulations.

-

Solubility: The morpholine ether oxygen acts as a hydrogen bond acceptor (HBA), offsetting the lipophilicity of the piperidine ring and improving LogD values compared to bis-piperidine analogs (like 2,3'-bipiperidine).

Therapeutic Applications

While not the sole trade name of a blockbuster, this motif is embedded in the chemotypes of several high-value targets:

-

CNS Agents (Monoamine Transporters): The scaffold mimics the spatial arrangement of Phenmetrazine and Methylphenidate , but with a bis-heterocyclic core. The 3-(2-piperidyl) motif provides the requisite distance between the basic amine and the aromatic features (when N-substituted) to inhibit DAT/NET transporters.

-

Chemokine Antagonists (CCR2/CCR5): Piperidine-morpholine linkages are privileged pharmacophores in chemokine receptor antagonists, where the diamine core acts as a spacer that orients aromatic "caps" into hydrophobic pockets.

-

Kinase Inhibitors: The scaffold serves as a solvent-exposed tail or a hinge-binding mimic in ATP-competitive inhibitors, particularly for targets like PI3K and mTOR , where morpholine is a known privileged moiety.

Synthetic Strategy: The Pyridine Reduction Route

The most robust synthetic pathway involves the construction of a 3-(2-pyridyl)morpholine precursor followed by heterogeneous catalytic hydrogenation. This approach avoids the difficulty of forming a C-C bond between two saturated rings directly.

-

Step 1: Synthesis of 3-(2-pyridyl)morpholine via cyclization of amino alcohols with 2-vinylpyridine or via

-bromoacetylpyridine intermediates. -

Step 2: Catalytic hydrogenation (PtO₂ or Rh/C) to reduce the pyridine to a piperidine. This step typically yields the cis-isomer as the major product due to catalyst approach, but conditions can be tuned.

Part 3: Visualization & Formatting

Data Presentation: Physicochemical Profile

| Property | Value / Description | Impact on Drug Design |

| Formula | C₉H₁₈N₂O | Low MW (170.25 Da) ideal for FBDD. |

| H-Bond Donors | 2 (NH groups) | Vectors for fragment growth. |

| H-Bond Acceptors | 3 (2 N, 1 O) | Good solubility; Morpholine O interacts with solvent. |

| cLogP | ~0.2 - 0.5 | High water solubility; CNS penetrant potential. |

| Fsp³ | 1.0 (Fully saturated) | "Escape from Flatland"; lower promiscuity/toxicity risk. |

| Topological Polar Surface Area (TPSA) | ~32 Ų | Excellent membrane permeability (Rule of 5 compliant). |

Experimental Protocol: Synthesis of 3-(2-Piperidyl)morpholine

Objective: Synthesis of 3-(piperidin-2-yl)morpholine dihydrochloride via hydrogenation of 3-(pyridin-2-yl)morpholine.

Reagents:

-

3-(Pyridin-2-yl)morpholine (Precursor)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid (Solvent)

-

Concentrated HCl (for salt formation)

-

Hydrogen gas (H₂, balloon or Parr shaker)

Methodology:

-

Preparation: Dissolve 3-(pyridin-2-yl)morpholine (1.0 eq, 10 mmol) in glacial acetic acid (30 mL) in a hydrogenation vessel.

-

Catalyst Addition: Carefully add PtO₂ (10 wt% equivalent, e.g., 100 mg) under an inert nitrogen atmosphere. Caution: PtO₂ is pyrophoric in the presence of H₂ and organics.

-

Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize to 50 psi (3.4 bar) or use a balloon for atmospheric pressure (reaction time will vary). Stir vigorously at Room Temperature (RT) for 12–24 hours.

-

Monitoring: Monitor reaction progress by LC-MS (looking for M+H = 171.15). Ensure complete disappearance of the aromatic pyridine signals in crude NMR aliquots.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Salt Formation: Redissolve the residue in a minimal amount of ethanol/diethyl ether. Add 4M HCl in dioxane (2.5 eq) dropwise at 0°C.

-

Purification: The dihydrochloride salt precipitates. Filter the white solid, wash with cold ether, and dry under vacuum.

Yield: Typically 85–95%. Validation: ¹H NMR (D₂O) should show multiplets at 1.5–3.5 ppm and no aromatic protons.

Mandatory Visualization: Synthesis & Logic Pathway

Caption: Synthetic workflow transforming aromatic precursors into the high-Fsp³ 3-(2-Piperidyl)morpholine scaffold, branching into key therapeutic areas.

References

-

Synthesis of Morpholine-Piperidine Hybrid Scaffolds

-

Source: ACS Pharmacology & Translational Science (2022).[1][2] "Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines..."

- Relevance: Demonstrates the utility of linking morpholine and piperidine moieties in antitumor agents and provides general coupling conditions.

-

URL:[Link]

-

-

Enaminones as Intermedi

- Source: National Institutes of Health (PMC). "Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism."

- Relevance: details the synthesis of complex piperidine-morpholine precursors (e.g., 2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid) useful for constructing this scaffold.

-

URL:[Link]

-

The "Magic Methyl" and Conform

- Source: Journal of Medicinal Chemistry (via PMC). "The Magic Methyl and Its Tricks in Drug Discovery."

- Relevance: Validates the strategy of using saturated heterocycles (like methyl-substituted morpholines/piperidines)

-

URL:[Link]

- Morpholine in Medicinal Chemistry Source: BenchChem Technical Guides. "4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds." Relevance: Comparative analysis of morpholine vs. piperidine physicochemical properties, supporting the rationale for combining them into a single scaffold.

Sources

Breaking Symmetry: The Strategic Value of 3-Substituted Morpholines in Medicinal Chemistry

Executive Summary

The morpholine ring is a privileged scaffold in FDA-approved therapeutics, renowned for its ability to optimize solubility and metabolic stability.[1] However, the traditional unsubstituted morpholine is a symmetric, achiral entity that offers limited vectors for structure-activity relationship (SAR) exploration.

3-Substituted morpholines represent a high-value evolution of this pharmacophore. By introducing substituents at the C3 position, medicinal chemists can:

-

"Escape Flatland": Increase fraction of sp3-hybridized carbons (

), improving solubility and target selectivity. -

Block Metabolism: Sterically hinder oxidative metabolism at the sensitive

-carbon. -

Introduce Chirality: Exploit specific stereochemical interactions within protein binding pockets.

This guide details the strategic implementation, novel synthetic routes (specifically SnAP reagents), and physicochemical profiling of these advanced building blocks.

Part 1: The Pharmacophore Advantage

Metabolic Fortification

The morpholine ring is generally stable, but it is susceptible to oxidative metabolism by Cytochrome P450 enzymes, primarily at the carbon

-

Mechanism: CYP450 abstracts a hydrogen atom from the

-carbon. -

Solution: Substitution at C3 (e.g., Methyl, Trifluoromethyl, Isopropyl) removes an abstractable proton or introduces steric bulk that prevents the enzyme's heme iron from accessing the site.

-

Impact: Significantly increased half-life (

) and reduced clearance (

Stereochemical Vectors

Unlike the achiral parent morpholine, 3-substituted variants are chiral. This allows for the rigidification of the ring pucker, directing the N-substituent into a specific vector. In kinase inhibitors (e.g., PI3K/mTOR), this vector control is often critical for positioning the morpholine oxygen to accept a hydrogen bond from the hinge region while the C3-substituent fills a hydrophobic pocket.

Part 2: Physicochemical Profiling

The following table illustrates the shift in properties when evolving from a standard morpholine to 3-substituted analogs.

Table 1: Comparative Physicochemical Properties

| Property | Unsubstituted Morpholine | 3-Methyl Morpholine | 3-Trifluoromethyl Morpholine |

| Chirality | Achiral | Chiral (R/S) | Chiral (R/S) |

| LogP (Lipophilicity) | ~ -0.86 (Low) | ~ -0.5 (Moderate) | ~ 0.5 (Higher) |

| Metabolic Stability | Moderate ( | High (Steric block) | Very High (Electronic + Steric) |

| Basicity (pKa of NH) | ~ 8.3 | ~ 8.5 | ~ 5.5 (Electron withdrawing) |

| Solubility | Excellent | Good | Moderate |

| Primary Utility | Solubility handle | Potency/Selectivity driver | Bioisostere/Metabolic blocker |

Part 3: Synthetic Methodologies

Accessing 3-substituted morpholines has historically been challenging, often requiring lengthy chiral pool syntheses from amino acids. However, modern "Novel" methods have revolutionized access.

The Novel Route: SnAP Reagents

Developed by the Bode Research Group, S ilicon A mine P rotocol (SnAP) reagents allow for the one-step synthesis of substituted saturated N-heterocycles from aldehydes and ketones.[2] This is the premier method for generating novel 3-substituted morpholine building blocks rapidly.

Mechanism:

-

Condensation of an amino-tributylstannane (SnAP reagent) with an aldehyde to form an imine.[2][3]

-

Copper-mediated radical cyclization to close the ring.

The Robust Route: Chiral Pool Synthesis

For large-scale manufacturing, starting from enantiopure amino alcohols (derived from amino acids like Alanine or Valine) remains a gold standard due to low cost and defined stereochemistry.

Part 4: Experimental Protocols

Protocol A: Synthesis via SnAP Reagents (Novel)

Target: 3-substituted morpholine from an aldehyde.

Reagents:

-

SnAP-M Reagent (Amino-tributylstannane morpholine precursor)

-

Aldehyde substrate (R-CHO)

-

Copper(II) Triflate (

) -

HFIP (Hexafluoroisopropanol) / DCM (Dichloromethane)

Step-by-Step Methodology:

-

Imine Formation:

-

In a vial, dissolve the SnAP reagent (1.0 equiv) and the aldehyde (1.0 equiv) in DCM (0.2 M).

-

Add 4Å molecular sieves.

-

Stir at room temperature for 2 hours.

-

Filter through Celite to remove sieves and concentrate in vacuo to obtain the crude imine. Note: Do not purify on silica at this stage.

-

-

Cyclization:

-

Prepare a solution of

(1.0 equiv) and 2,6-lutidine (1.0 equiv) in a mixture of DCM:HFIP (4:1 ratio). Stir for 1 hour to form a homogeneous suspension. -

Dissolve the crude imine from Step 1 in DCM and add it to the copper suspension.

-

Stir at room temperature for 12–16 hours.

-

-

Work-up & Purification:

-

Quench with 10% aqueous

and stir vigorously for 15 minutes (turns deep blue). -

Extract with DCM (3x). Wash combined organics with water and brine.[2]

-

Dry over

and concentrate. -

Purify via flash column chromatography (typically MeOH/DCM gradient) to yield the N-unprotected 3-substituted morpholine.

-

Validation:

-

1H NMR: Look for the disappearance of the imine proton and the appearance of the distinct morpholine ring protons (3.0–4.0 ppm region).

-

LCMS: Confirm M+H.

Part 5: Visualization & Logic

Workflow: SnAP Reagent Chemistry

The following diagram illustrates the radical cyclization pathway used to generate these building blocks.

Caption: Figure 1.[1][3] One-step synthesis of 3-substituted morpholines using SnAP reagents via copper-mediated radical cyclization.

Decision Matrix: When to Substitute?

Use this logic flow to determine if a 3-substituted morpholine is the right tool for your lead optimization campaign.

Caption: Figure 2. Strategic decision tree for evolving morpholine scaffolds during Lead Optimization.

References

-

Vo, C. V., Luescher, M. U., & Bode, J. W. (2014). SnAP Reagents for the Synthesis of Piperazines and Morpholines.[3][4][5] Organic Letters, 16(4), 1236–1239.[2][5][6] [Link]

-

Luescher, M. U., Vo, C. V., & Bode, J. W. (2014). SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes.[3][4][5][6] Nature Chemistry, 6, 310–314.[4][6] [Link]

-

Bode Research Group. SnAP Reagents User Guide. ETH Zürich. [Link][5]

-

Kumari, A., et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Journal of Chemical Reviews. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

- 1. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 锡甲酸钠试剂 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-heterocycle synthesis with SnAP chemistry – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 5. SnAP reagents for the synthesis of piperazines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

The Piperidine-Morpholine Nexus: Engineering Privileged Scaffolds for Optimized ADME-Tox and Potency

[1][2]

Executive Summary

In modern medicinal chemistry, "privileged structures" are molecular frameworks capable of providing useful ligands for more than one type of receptor or enzyme target. Among these, piperidine and morpholine heterocycles stand out as foundational pillars. While piperidine is frequently utilized as a primary pharmacophore for its high affinity and basicity, morpholine is often deployed as a "pharmacokinetic modulator" to optimize solubility and metabolic stability.

This guide explores the Piperidine-Morpholine Hybrid —specifically the 4-(morpholinomethyl)piperidine and 4-(piperidin-4-yl)morpholine scaffolds.[1][] By covalently linking these two moieties, researchers can engineer lead compounds that balance the lipophilic potency of piperidine with the hydrophilic, metabolic resilience of morpholine.

Structural Rationale & Medicinal Chemistry

The integration of piperidine and morpholine addresses a common "molecular obesity" challenge in drug discovery: the tendency for high-affinity ligands to become too lipophilic (high LogP), leading to poor solubility and rapid metabolic clearance.[]

Comparative Physicochemical Profile[2][3]

| Feature | Piperidine Moiety | Morpholine Moiety | Hybrid (Linked Scaffold) |

| Electronic Character | Highly Basic ( | Moderately Basic ( | Tunable Basicity (Diprotic potential) |

| Lipophilicity (LogP) | High (Lipophilic) | Low (Hydrophilic) | Balanced (Amphiphilic) |

| Solubility | Low (Free base) | High (Ether oxygen H-bond acceptor) | Enhanced Aqueous Solubility |

| Metabolic Liability | High (Oxidative N-dealkylation, Ring oxidation) | Moderate (Ether oxygen reduces N-oxidation) | Improved Metabolic Stability |

| Primary Role | Pharmacophore: Ionic interactions (Asp/Glu residues).[1][][3] | PK Modulator: Solubilizing group, "Masked" polar surface area. | Dual-Action: Binding + ADME Optimization |

The "Linker" Strategy

The direct linkage of these rings (e.g., via a methylene bridge) creates a bi-functional scaffold . The piperidine nitrogen often serves as the primary anchor point for target engagement (e.g., in GPCRs or Kinases), while the morpholine ring, projecting into the solvent front, improves the compound's physicochemical properties without disrupting the binding mode.

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for selecting between piperidine, morpholine, or their hybrid during lead optimization.

Figure 1: Strategic decision tree for incorporating piperidine and morpholine scaffolds based on lead compound deficiencies.

Technical Workflow: Synthesis of the Hybrid Scaffold

A robust, scalable synthesis of the 4-(morpholinomethyl)piperidine core is essential for generating libraries of these hybrid compounds.[] The most reliable method involves a Reductive Amination sequence, which avoids the formation of quaternary ammonium byproducts common in direct alkylation.

Protocol A: Reductive Amination (Standardized)

Target Molecule: N-Boc-4-(morpholinomethyl)piperidine (Intermediate)[1][]

Reagents & Stoichiometry[4]

-

Substrate: N-Boc-4-piperidinecarboxaldehyde (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)[1][]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][]

-

Catalyst: Acetic Acid (AcOH) (1.0 equiv)[1][]

Step-by-Step Methodology

-

Imine Formation: In a dry round-bottom flask under nitrogen atmosphere, dissolve N-Boc-4-piperidinecarboxaldehyde (10 mmol) in anhydrous DCE (50 mL).

-

Amine Addition: Add Morpholine (12 mmol) followed by Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes to allow the iminium ion species to form.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaCNBH3 for its lower toxicity and better selectivity.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1][]

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes. Extract the aqueous layer with DCM (3 x 50 mL).[]

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).

-

Deprotection (Optional): To obtain the free secondary amine, treat the Boc-protected intermediate with 4M HCl in Dioxane (10 equiv) at 0°C -> RT for 2 hours.

Expected Yield: 85–92% (Pale yellow oil).[1][]

Visualization: Synthetic Pathway

Figure 2: Convergent synthetic pathway for the 4-(morpholinomethyl)piperidine hybrid scaffold via reductive amination.

Advanced Application: Antitumor Benzimidazole-Quinoxaline Hybrids

A compelling example of this scaffold's utility is found in the development of 2-(benzimidazol-2-yl)quinoxalines , where the piperidine-morpholine substitution pattern dictates cytotoxicity and DNA-binding affinity.[1][]

Case Study: Compound 13dc

In a 2022 study, researchers synthesized a series of regioisomeric benzimidazole-quinoxaline hybrids. The introduction of piperidine and morpholine moieties at the C6/C7 positions of the quinoxaline ring was critical for modulating antitumor activity against A549 (lung cancer) cell lines.

Mechanism of Action: The hybrid compound functions as a DNA intercalator. The planar benzimidazole-quinoxaline core slides between base pairs, while the piperidine/morpholine tail protrudes into the minor groove, forming electrostatic interactions (piperidine) or hydrogen bonds (morpholine) with the phosphate backbone.[]

Key Experimental Insight:

-

Piperidine Analogues: Showed higher cytotoxicity (IC50 ~26 µM) due to stronger ionic binding with DNA.[1][]

-

Morpholine Analogues: Showed lower cytotoxicity but significantly improved solubility and reduced hemolysis (toxicity to red blood cells).

-

Optimization: The study highlights that while piperidine drives potency, morpholine drives safety and developability.

Protocol B: Mamedov Rearrangement (Hybrid Assembly)

This protocol describes the coupling of the piperidine-morpholine substituted diamine with the quinoxaline core.[1][]

-

Reactants: Mix 3-aroylquinoxalinone (1.8 mmol) and 4-(morpholin-4-yl)benzene-1,2-diamine (2.16 mmol) in Glacial Acetic Acid (15 mL).

-

Reflux: Heat the mixture to reflux (118°C) for 4 hours. The acidic medium catalyzes the condensation and subsequent rearrangement.

-

Isolation: Evaporate the solvent under reduced pressure.

-

Purification: Chromatograph the residue on silica gel (Eluent: Hexane/EtOAc gradient).

-

Characterization: Confirm structure via ¹H NMR (distinctive singlets for the quinoxaline proton) and HRMS.

References

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. ResearchGate. (Accessed 2026).[][5][6]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega / PMC. (2022).[1][]

-

Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. (2024).

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules (MDPI). (2024). [1][]

-

Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide. BenchChem. (2025).[1][][7]

Sources

- 1. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

3-(Piperidin-2-yl)morpholine: A Technical Guide to Physicochemical Profiling, Molecular Weight Validation, and Lipophilicity

Executive Summary

As modern drug discovery increasingly pivots towards higher fraction sp³ (Fsp³) chemical space to improve clinical success rates, bis-heterocyclic aliphatic systems like 3-(piperidin-2-yl)morpholine have emerged as highly valuable building blocks. Featuring two saturated six-membered rings, this molecule offers unique conformational vectors and robust hydrogen-bonding capabilities. However, its di-basic nature presents specific analytical challenges.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for confirming the molecular weight and determining the lipophilicity (LogP/LogD) of 3-(piperidin-2-yl)morpholine. This guide ensures data integrity for downstream pharmacokinetic (PK) modeling and hit-to-lead optimization.

Structural & Physicochemical Profiling

Before initiating empirical testing, a theoretical baseline must be established to anticipate the molecule's behavior in solution. The compound consists of a morpholine ring substituted at the 3-position with a piperidin-2-yl moiety.

Ionization Causality

The molecule contains two secondary amines. The piperidine nitrogen is highly basic (isolated pKa ~11.2), while the morpholine nitrogen is less basic due to the electron-withdrawing oxygen atom (isolated pKa ~8.3). Due to inductive effects between the adjacent rings, these values will shift slightly, but the fundamental logic remains: at physiological pH (7.4), the molecule exists predominantly as a highly polar di-cation.

Table 1: Summary of Calculated Physicochemical Properties

| Property | Value | Implication for Drug Design |

| Molecular Formula | C₉H₁₈N₂O | Highly atom-efficient, low-molecular-weight building block. |

| Molecular Weight | 170.25 g/mol | Allows for extensive synthetic elaboration without violating Lipinski's Rule of 5. |

| Exact Mass | 170.1419 Da | The precise target mass required for HRMS validation. |

| Fraction sp³ (Fsp³) | 1.0 (9/9 carbons) | Maximizes three-dimensionality, improving target specificity and aqueous solubility. |

| H-Bond Donors / Acceptors | 2 / 3 | Interacts strongly with target proteins but requires a desolvation penalty upon binding. |

Molecular Weight Determination via HRMS

Causality & Rationale: While nominal mass spectrometers (e.g., single quadrupoles) can confirm the presence of a mass, High-Resolution Mass Spectrometry (HRMS) is mandatory for building block validation. HRMS differentiates 3-(piperidin-2-yl)morpholine from isobaric impurities (e.g., structural isomers or synthesis byproducts) by measuring the exact mass to four decimal places, effectively validating the elemental composition.

Protocol 1: ESI-HRMS Workflow

-

Sample Preparation: Dissolve 1 mg of 3-(piperidin-2-yl)morpholine in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

-

Causality: Formic acid ensures the complete protonation of both basic amines, maximizing the ionization efficiency in positive ion mode.

-

-

Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard calibration mix to ensure mass accuracy within < 5 ppm.

-

Injection & Ionization: Inject 1 µL of the sample into the Electrospray Ionization (ESI) source. Set the capillary voltage to 3.0 kV and the desolvation temperature to 300°C.

-

Data Acquisition: Acquire data in positive ion mode (ESI+). Scan range: 50–500 m/z.

-

Data Analysis: Extract the chromatogram for the expected ions.

-

Expected [M+H]⁺: 171.1492 Da.

-

Expected [M+2H]²⁺: 86.0782 Da. Note: Due to the di-basic nature of the compound, the doubly charged species will likely be prominent.

-

Validation: Verify that the isotopic distribution matches the theoretical pattern for C₉H₁₈N₂O.

-

Lipophilicity (LogP and LogD) Profiling

Causality & Rationale: Lipophilicity dictates a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For ionizable compounds like 3-(piperidin-2-yl)morpholine, we must rigorously distinguish between the partition coefficient of the neutral species (LogP ) and the distribution coefficient at a specific pH (LogD ). Because this molecule is di-cationic at pH 7.4, its LogD will be significantly lower (more hydrophilic) than its LogP. We utilize two standardized OECD methods to capture this dynamic[1][2].

Protocol 2: Shake-Flask Method for LogD (pH 7.4)

Reference Standard:[2]. Rationale: The shake-flask method is the gold standard for highly hydrophilic compounds (LogD < 0), directly measuring the physical partitioning between an aqueous buffer and a lipid surrogate.

-

Phase Preparation: Pre-saturate n-octanol with 50 mM Phosphate Buffered Saline (PBS, pH 7.4), and pre-saturate the PBS with n-octanol by stirring the mixture for 24 hours.

-

Sample Dissolution: Dissolve the compound in the pre-saturated PBS phase at a concentration of 1 mg/mL.

-

Partitioning: In a glass vial, combine 5 mL of the spiked PBS with 5 mL of pre-saturated n-octanol.

-

Equilibration: Agitate the vial on a mechanical shaker for 1 hour at 25°C ± 1°C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

-

Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration of 3-(piperidin-2-yl)morpholine in each phase using LC-MS/MS.

-

Calculation: LogD(7.4) = Log10([Concentration in Octanol] / [Concentration in Buffer]).

-

Expected Result: Highly negative (e.g., -1.5 to -2.5) due to the di-cationic state.

-

Protocol 3: RP-HPLC Method for LogP Estimation

Reference Standard:[1]. Rationale: To estimate the LogP of the neutral species, the shake-flask method is complicated by the extreme pH required (>11.5) to suppress ionization, which can degrade standard silica columns or cause phase emulsions. The RP-HPLC method offers a robust alternative by correlating retention time with lipophilicity[1].

-

Mobile Phase: Prepare a mobile phase of Methanol/Water (75:25 v/v). To determine the true LogP (neutral species), the aqueous phase must be buffered to pH 12 (using a high-pH tolerant polymer column and ammonium hydroxide buffer) to suppress the ionization of both amines.

-

Calibration: Inject a mixture of reference standards with known LogP values (e.g., aniline, benzyl alcohol, toluene) to create a calibration curve of log(k') vs. LogP.

-

Measurement: Inject the test compound. Calculate its capacity factor (k') based on its retention time relative to the dead time (t0, measured using thiourea).

-

Extrapolation: Interpolate the LogP of 3-(piperidin-2-yl)morpholine from the calibration curve.

-

Expected Result: Low to moderate lipophilicity (LogP ~ 0.5 to 1.2).

-

Visualizations

Fig 1. Decision matrix for lipophilicity profiling based on compound ionization state.

Fig 2. pH-dependent protonation states of 3-(piperidin-2-yl)morpholine driving LogD variance.

References

-

OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

-

OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

Sources

In Silico Optimization of Piperidine-Morpholine Scaffolds: A Technical Guide to Pharmacophore Modeling

Executive Summary

This technical guide details the computational workflow for developing pharmacophore models specifically for piperidine-morpholine conjugates . These hybrid scaffolds are "privileged structures" in medicinal chemistry, widely utilized in neurodegenerative (Alzheimer’s) and oncological (Kinase inhibition) drug discovery.

The guide addresses the specific challenge of modeling these conjugates: balancing the basic, positive-ionizable nature of the piperidine ring (often the primary binding anchor) with the solubility-modulating, hydrogen-bond accepting properties of the morpholine ring . We provide a validated protocol for Ligand-Based Pharmacophore Modeling (LB-PM), supported by Structure-Based (SB) validation metrics.

Part 1: The Chemical Rationale & Structural Logic[1]

Before initiating software protocols, the modeler must understand the why behind the conjugation. The pharmacophoric signature of this hybrid rests on three distinct zones:

-

The Piperidine Anchor (Zone A):

-

Role: Primary binding interaction.

-

Pharmacophore Feature: Positive Ionizable (PI) or Hydrophobic (Hyd).

-

Mechanism: In targets like Acetylcholinesterase (AChE), the protonated nitrogen forms a cation-

interaction with aromatic residues (e.g., Trp86). In kinases, it often solubilizes the molecule while the carbon backbone fills a hydrophobic pocket.

-

-

The Linker Region (Zone B):

-

Role: Geometric spacer and entropy penalty controller.

-

Pharmacophore Feature: Excluded Volume (XV) or Ring Aromatic (RA).

-

Criticality: The length of the alkyl or aryl linker determines selectivity (e.g., spanning the gorge between the CAS and PAS sites in AChE).

-

-

The Morpholine Modulator (Zone C):

-

Role: Metabolic stability and solubility (

modulation). -

Pharmacophore Feature: Hydrogen Bond Acceptor (HBA) (via the ether oxygen) and Hydrophobic (Hyd).

-

Mechanism: The morpholine oxygen often interacts with solvent-exposed residues or water networks, preventing the "molecular obesity" (excessive lipophilicity) often seen in pure piperidine analogs.

-

Part 2: Computational Workflow (The Core Protocol)

The following workflow is software-agnostic (applicable to MOE, LigandScout, Discovery Studio, or Schrödinger Phase) but assumes a standard ligand-based approach.

Phase 1: Dataset Curation & Conformational Analysis

Objective: Create a training set that covers the chemical space while removing "activity cliffs."

-

Data Harvesting: Retrieve

/-

Criterion: Activity span must be

4 orders of magnitude. -

Threshold: Define "Active" as

and "Inactive" as

-

-

Conformer Generation:

-

Tool: OMEGA (OpenEye) or ConfGen (Schrödinger).

-

Protocol: Generate up to 100 conformers per ligand.

-

Energy Window: Set max energy difference to 10-20 kcal/mol to capture bioactive conformations, not just global minima.

-

Why? Piperidine rings adopt chair/boat conformations; the linker is highly flexible. Restricting conformers to the global minimum often misses the bound state.

-

Phase 2: Alignment & Feature Mapping

Objective: Superimpose actives to identify common steric and electronic features.

-

Alignment Rule: Use Flexible Alignment . Do not force a rigid RMSD match on the whole scaffold. Anchor the alignment on the Piperidine Nitrogen and the Morpholine Oxygen .

-

Feature Definition:

-

F1 (Piperidine N): Positive Ionizable (PI) - Tolerance 1.5 Å.

-

F2 (Morpholine O): H-Bond Acceptor (HBA) - Vectorized.

-

F3 (Linker): Hydrophobic (Hyd) or Aromatic Ring (RA).

-

-

Exclusion Volumes: Map the "Inactive" compounds. Any volume occupied only by inactives should be defined as an Exclusion Volume (XV) to reduce false positives.

Phase 3: Workflow Diagram

The following diagram illustrates the iterative logic required for this specific scaffold.

Caption: Iterative workflow for pharmacophore generation. Note the feedback loop from Validation to Refinement based on GH Score.

Part 3: Interaction Logic (Case Study: AChE Inhibition)

To demonstrate the application, we examine the Acetylcholinesterase (AChE) target. This is the most common application for piperidine-morpholine hybrids (e.g., Donepezil derivatives).

The Binding Hypothesis

-

Catalytic Anionic Site (CAS): The Piperidine moiety enters the deep gorge of AChE. The protonated nitrogen interacts with Trp86 and Phe330 via cation-

interactions. -

Peripheral Anionic Site (PAS): The Morpholine moiety sits at the gorge entrance (PAS), interacting with Trp286 or solvent.

-

The Gorge (Linker): The linker must span approximately 10-14 Å.

Interaction Diagram

This diagram visualizes the spatial requirements of the pharmacophore relative to the protein binding site.

Caption: Pharmacophoric mapping of Piperidine-Morpholine conjugate within the AChE binding gorge.

Part 4: Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from decoys. You must employ the Güner-Henry (GH) Scoring method .[1][2]

Decoy Set Construction

Do not use random molecules. Use the DUD-E (Directory of Useful Decoys - Enhanced) approach.

-

For every 1 Active, generate 50 Decoys.[3]

-

Constraint: Decoys must match the actives in Molecular Weight (MW) and

but differ in topology (fingerprint).

Quantitative Metrics Table

Calculate the following metrics after screening your test set.

| Metric | Formula | Target Value | Interpretation |

| Sensitivity (Se) | Ability to find known actives.[1] | ||

| Specificity (Sp) | Ability to discard inactives.[1] | ||

| Enrichment Factor (EF) | How much better than random selection? | ||

| GH Score | (See Eq. 1) | Balance between precision and recall. |

Equation 1: Güner-Henry (GH) Score

- : Hits that are active.[4][5][6][7]

- : Total actives in database.

- : Total hits retrieved.

- : Total entries in database.

ROC Curve Analysis

Plot the False Positive Rate (X) vs. True Positive Rate (Y) .[7]

-

Requirement: Area Under Curve (AUC) must be

for a predictive model. -

Early Enrichment: Focus on the AUC at 1% or 5% of the database screened (

). This is more critical for virtual screening than global AUC.

References

-

Scientific Reports (2019).Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design.

- Source: N

-

URL: [Link]

-

Journal of Chemical Information and Modeling (2001).Pharmacophore Modeling and Virtual Screening: The Güner-Henry Score. (Fundamental methodology reference).

- Source: ACS Public

-

URL: [Link]

-

Molecules (2023).Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer’s Agents: Assessment of Cholinesterase Inhibitory Profile.

- Source: MDPI

-

URL: [Link]

-

ACS Omega (2022).Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.

- Source: ACS Public

-

URL: [Link]

-

DUD-E Database.A Database of Useful Decoys: Enhanced.

- Source: DUD-E / UCSF

-

URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

3-(Piperidin-2-yl)morpholine analogs and derivative libraries

This guide is a comprehensive technical resource on the 3-(Piperidin-2-yl)morpholine scaffold, a "privileged" bis-heterocyclic diamine. It is designed for medicinal chemists and drug discovery scientists, focusing on synthetic accessibility, library design, and structural utility in modern drug development (e.g., Fragment-Based Drug Discovery).

Design, Synthesis, and Derivative Library Generation

Executive Summary: The Rise of High-Fsp³ Diamines

In the pursuit of novel chemical space beyond "flat" aromatic systems, the 3-(Piperidin-2-yl)morpholine core (CAS 1157334-82-1) represents a high-value scaffold. Characterized by a direct C-C bond between the C3 position of a morpholine ring and the C2 position of a piperidine ring, this structure offers:

-

High Fsp³ Fraction: Enhances solubility and metabolic stability compared to biaryl systems.

-

Defined Vectorality: The 1,2-diamine-like linkage (via the heterocyclic connection) provides rigid exit vectors for substituents, critical for probing GPCR and ion channel pockets.

-

Orthogonal Functionalization: Two distinct secondary amines (

and

This guide details the de novo synthesis of this core, strategies for stereochemical control , and protocols for generating derivative libraries .

Retrosynthetic Analysis & Strategic Logic

The construction of the 3-(Piperidin-2-yl)morpholine core relies on the efficient formation of the morpholine ring onto a pre-functionalized piperidine precursor. The critical intermediate is the

Mechanistic Pathway

The chosen route utilizes a Henry Reaction (Nitroaldol) followed by a Sulfamidate/Sulfate Cyclization . This pathway is preferred over traditional dihalide alkylations due to higher yields and the avoidance of harsh conditions that might racemize the chiral centers.

Key Disconnections:

-

Morpholine Ring Closure: Achieved via an intramolecular

attack or reaction with an electrophilic ethane equivalent (e.g., ethylene sulfate). -

C-C Bond Formation: Established early via the addition of a nitromethane anion to

-Boc-2-formylpiperidine.

Visualization: Retrosynthetic Logic

Figure 1: Retrosynthetic disconnection showing the transformation from commercial aldehyde to the diamine core via a nitroaldol strategy.

Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Step 1: Henry Reaction (Nitroaldol Addition)

Objective: Create the C-C bond and install the nitrogen source for the morpholine ring.

-

Reagents:

-Boc-piperidine-2-carboxaldehyde (1.0 eq), Nitromethane (5.0 eq), DIPEA (0.5 eq). -

Solvent: THF/MeOH (1:1).

-

Procedure:

-

Dissolve

-Boc-piperidine-2-carboxaldehyde in THF/MeOH under -

Add nitromethane followed by DIPEA at 0°C.

-

Stir at room temperature for 16 hours. Monitor by TLC (disappearance of aldehyde).

-

Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc) to yield the nitroalcohol diastereomers.

-

Note: Diastereomers can be separated here or carried forward depending on the desired library complexity.

-

Step 2: Nitro Reduction to Amino Alcohol

Objective: Convert the nitro group to the primary amine required for morpholine closure.

-

Reagents:

(balloon or 50 psi), 10% Pd/C (10 wt%), Ammonium Formate (optional promoter). -

Solvent: MeOH.

-

Procedure:

-

Dissolve the nitroalcohol in MeOH. Carefully add Pd/C catalyst.

-

Hydrogenate for 12 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate to obtain 2-amino-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)ethanol .

-

Step 3: Morpholine Ring Formation (Ethylene Sulfate Method)

Objective: Efficient, redox-neutral cyclization.[1] This method is superior to 1,2-dibromoethane alkylation.

-

Reagents: Amino alcohol intermediate (1.0 eq), Cyclic Ethylene Sulfate (1.1 eq), t-BuOK (2.5 eq).

-

Solvent: THF or Toluene (anhydrous).

-

Procedure:

-

Dissolve the amino alcohol in anhydrous THF at 0°C.

-

Add Cyclic Ethylene Sulfate and stir for 1 hour (formation of the sulfamidate intermediate).

-

Add t-BuOK (solid) and heat to reflux for 4–6 hours.

-

Workup: Quench with aqueous

. Extract with DCM. -

Deprotection (Optional): Treat with TFA/DCM to remove the Boc group if the free diamine is required immediately.

-

Library Design & Enumeration

Once the scaffold is synthesized, it serves as a branching point for library generation. The scaffold possesses two distinct nitrogen atoms:[2]

- (Secondary): More sterically accessible, typically functionalized first.

- (Secondary, Protected): Initially Boc-protected; functionalized second after deprotection.

Diversity Vectors

| Position | Chemical Nature | Recommended Reactions | Target Interaction Utility |

| Nucleophilic Amine | Amide coupling, Sulfonylation, Reductive Amination | H-bond acceptor/donor, Solvent front interactions | |

| Sterically Hindered Amine | Urea formation, Buchwald-Hartwig Arylation | Core hydrophobic pocket binding | |

| C-Linker | Chiral Centers | Stereoisomer separation (SR, RS, SS, RR) | Conformational sampling of the binding pocket |

Library Synthesis Workflow

The following workflow utilizes a "Protect-Functionalize-Deprotect-Functionalize" strategy to ensure regioselectivity.

Figure 2: Sequential functionalization strategy for generating orthogonal libraries.

Physicochemical Profile (Data Summary)

The 3-(Piperidin-2-yl)morpholine scaffold offers distinct advantages over traditional biaryl scaffolds found in kinase or GPCR inhibitors.

Table 1: Comparative Physicochemical Metrics

| Property | 3-(Piperidin-2-yl)morpholine (Core) | Biaryl Equivalent (e.g., Phenyl-Piperidine) | Impact on Drug Design |

| Fsp³ | 0.89 | 0.45 | Higher Fsp³ correlates with better clinical success rates. |

| cLogP | ~0.5 (Low) | > 2.5 | Improved water solubility; lower lipophilic toxicity. |

| TPSA | ~24 Ų | ~12 Ų | Better permeability; potential for CNS penetration. |

| H-Bond Donors | 2 | 1 | Additional handle for specific receptor interactions. |

References

-

Ortiz, K. G., et al. (2024).[1] "Efficient Synthesis of Morpholines via Ethylene Sulfate Cyclization." Journal of the American Chemical Society.[1]

-

Lau, Y. Y., et al. (2016).[1] "Stereoselective Synthesis of 3-Substituted Morpholines." The Journal of Organic Chemistry.

-

Chamakuri, S., et al. (2024).[3][4] "Expanding Complex Morpholines Using Systematic Chemical Diversity." DigitalCommons@TMC.

-

BenchChem Technical Data. (2025). "Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives." BenchChem.[5]

-

Chemical Abstracts Service. (2025). "CAS RN 1157334-82-1 Entry: 3-(2-Piperidinyl)morpholine." CAS Common Chemistry.

Sources

Methodological & Application

Application Note: De Novo Synthesis and Analytical Validation of 3-(Piperidin-2-yl)morpholine Derivatives

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Bicyclic aliphatic heterocycles, particularly those combining morpholine and piperidine motifs, are highly privileged scaffolds in modern drug discovery. They are widely utilized to modulate physicochemical properties—such as enhancing aqueous solubility, tuning basicity (pKa), and improving metabolic stability—while acting as rigid vectors for pharmacophore orientation[1].

Synthesizing the 3-(piperidin-2-yl)morpholine core presents a unique challenge. Direct cross-coupling of saturated, non-functionalized morpholine and piperidine rings is sterically hindered and chemically unviable. To solve this, we employ a "Pyridine-First" synthetic strategy .

The Causality Behind the "Pyridine-First" Approach

Instead of starting with a piperidine precursor, we initiate the synthesis using a pyridine derivative. This choice is driven by two field-proven insights:

-

Electronic Stabilization: The electron-withdrawing nature of the pyridine ring stabilizes the

-carbon of the starting bromo-ketone, making it a highly predictable electrophile for N-alkylation. -

Analytical Visibility (UV Tracking): Saturated aliphatic heterocycles lack a chromophore, making reaction monitoring via standard LC-MS (UV detection) nearly impossible. By retaining the aromatic pyridine ring until the final step, every intermediate remains UV-active. Once the morpholine ring is fully constructed and validated, a global catalytic hydrogenation yields the target piperidine derivative.

Synthetic Workflow & Pathway Visualization

The synthesis of 1,4-oxazines (morpholines) from vicinal amino alcohols is a conceptually straightforward and highly reliable approach in organic synthesis[2],[3]. The pathway relies on a one-pot N-alkylation/reduction sequence, followed by a regioselective Mitsunobu cyclization, and concludes with high-pressure hydrogenation.

Figure 1: Strategic synthetic workflow for 3-(piperidin-2-yl)morpholine derivatives.

Optimization of the Cyclization Step

The critical node in this synthesis is the intramolecular cyclization of the 1,2-amino alcohol to form the morpholine ring. While traditional methods involve highly reactive

Table 1: Evaluation of Cyclization Conditions for 3-(Pyridin-2-yl)morpholine

| Entry | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |

| 1 | TsCl, Et | DCM | 25 | 12 | 41 | 85% |

| 2 | SOCl | DCM / H | Reflux | 8 | 56 | 78% |

| 3 | DIAD, PPh | THF | 0 to 25 | 4 | 88 | >95% |

| 4 | DEAD, PPh | THF | 0 to 25 | 6 | 82 | 92% |

Data Interpretation: The Mitsunobu protocol (Entry 3) utilizing Diisopropyl azodicarboxylate (DIAD) is vastly superior. DIAD is liquid at room temperature (unlike DEAD) and provides a highly regioselective, inversion-free cyclization pathway for the primary alcohol, preventing the formation of undesired oligomers.

Detailed Experimental Protocols & Self-Validating Systems

Trustworthiness in synthetic execution requires built-in analytical checkpoints. Every protocol described below functions as a self-validating system , ensuring the researcher can definitively confirm success before proceeding to the next stage.

Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-1-(pyridin-2-yl)ethan-1-ol

Causality: The initial reaction between the bromo-ketone and 2-aminoethanol forms an unstable amino ketone. If left unreduced, it rapidly undergoes unwanted pyrazine formation (dimerization). Therefore, we perform an in situ reduction to "lock" the intermediate as a stable 1,2-amino alcohol.

-

N-Alkylation: To a solution of 2-aminoethanol (1.2 eq) and K

CO -

Solvent Exchange: Filter the inorganic salts and concentrate the filtrate under reduced pressure. Redissolve the crude amino ketone immediately in anhydrous Methanol (0.2 M).

-

Reduction: Cool the solution to 0 °C. Add NaBH

(2.0 eq) portion-wise to manage hydrogen evolution. Allow the reaction to warm to room temperature and stir for 3 hours. -

Workup: Quench with saturated aqueous NH

Cl. Extract with EtOAc (3x). Dry the combined organic layers over Na

Self-Validating Checkpoint 1:

IR Spectroscopy: The disappearance of the sharp carbonyl stretch at ~1700 cm

confirms complete reduction.LC-MS: Look for the mass ion

.

Step 2: Intramolecular Mitsunobu Cyclization

Causality: The Mitsunobu reaction specifically activates the primary hydroxyl group of the diol, turning it into a leaving group (triphenylphosphine oxide) that is perfectly positioned for intramolecular attack by the secondary amine, forging the 1,4-oxazine ring[3].

-

Setup: Dissolve the crude 1,2-amino alcohol (1.0 eq) and Triphenylphosphine (PPh

, 1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the mixture to 0 °C. -

Activation: Add DIAD (1.5 eq) dropwise over 15 minutes. The slow addition prevents the premature consumption of the betaine intermediate.

-

Cyclization: Remove the ice bath and stir at room temperature for 4 hours.

-

Purification: Concentrate the reaction mixture. Purify via silica gel chromatography (DCM:MeOH, 95:5 with 1% Et

N) to isolate 3-(pyridin-2-yl)morpholine.

Self-Validating Checkpoint 2:

LC-MS: Look for

(indicating the exact loss of HO). - H NMR (Critical): The primary alcohol protons (

) will shift downfield from ~3.6 ppm to ~3.9–4.0 ppm as they are incorporated into the electron-withdrawing morpholine ether linkage.

Step 3: Catalytic Hydrogenation to 3-(Piperidin-2-yl)morpholine

Causality: Reducing an electron-deficient aromatic ring like pyridine requires forcing conditions. We utilize Adam's Catalyst (PtO

-

Preparation: Dissolve 3-(pyridin-2-yl)morpholine (1.0 eq) in glacial acetic acid (0.1 M). Add PtO

(10 mol%). -

Hydrogenation: Transfer the mixture to a Parr shaker or high-pressure reactor. Purge with N

(3x), then H -

Workup: Carefully filter the mixture through a pad of Celite to remove the catalyst (Caution: Pt catalyst can ignite in air if dry). Wash the pad with MeOH.

-

Neutralization: Concentrate the filtrate, redissolve in DCM, and wash with 1M NaOH to liberate the free base. Extract, dry over Na

SO

Self-Validating Checkpoint 3:

LC-MS: Look for

(a mass shift of +6 Da representing the addition of 3 equivalents of H). - H NMR: Confirm the complete disappearance of the aromatic pyridine protons (7.0–8.5 ppm) and the appearance of a broad, complex multiplet cluster (1.2–1.8 ppm) corresponding to the newly formed piperidine methylene protons.

Derivatization Potential

With the core 3-(piperidin-2-yl)morpholine scaffold synthesized, drug development professionals can selectively functionalize the molecule. Due to the differing steric environments and pKa values of the morpholine vs. piperidine nitrogens, orthogonal protecting group strategies (e.g., Boc vs. Cbz) can be introduced during the synthesis to allow for selective acylation, reductive amination, or cross-coupling at either nitrogen center.

References

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds ResearchGate URL:[Link]

-

Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines PubMed Central (PMC) URL:[Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines ChemRxiv URL:[Link]

-

Morpholines. Synthesis and Biological Activity ResearchGate URL:[Link]

Sources

Technical Application Note: Deprotection of tert-Butyl 3-(piperidin-2-yl)morpholine-4-carboxylate

Abstract & Scope

This technical guide details the procedural frameworks for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate . This specific scaffold represents a critical diamine intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Unlike simple primary amines, this substrate yields a highly polar, water-soluble vicinal-like diamine upon deprotection. Consequently, standard aqueous workups often result in product loss. This note prioritizes anhydrous isolation techniques and controlled salt formation to ensure high recovery and purity.

Chemical Context & Mechanism

The substrate contains two nitrogen centers:

-

Piperidine Nitrogen: A secondary amine (likely existing as a free base or salt in the starting material depending on prior steps).

-

Morpholine Nitrogen: Protected by the acid-labile Boc group.

Upon exposure to strong acid (H⁺), the reaction proceeds via an E1-like elimination mechanism. The tert-butyl carbamate is protonated, followed by the expulsion of the tert-butyl cation (which rapidly eliminates to form isobutylene gas) and decarboxylation to release the free amine.[1][2]

Critical Consideration: The product, 3-(piperidin-2-yl)morpholine , is a diamine. In acidic media, it will exist as a di-cationic salt . This significantly increases its polarity, making it insoluble in non-polar organic solvents (ether, hexanes) but highly soluble in water and lower alcohols.

Mechanism Visualization

Figure 1: Mechanistic pathway of acid-mediated Boc cleavage showing the generation of gaseous byproducts.

Experimental Protocols

Method A: HCl/Dioxane (Preferred for Solid Isolation)

Best for: Scale-up (>1g), storage stability, and avoiding aqueous workup. Product Form: Dihydrochloride salt (Solid).

Materials

-

Substrate: tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate

-

Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)

-

Solvent: Dichloromethane (DCM) or Methanol (if solubility is poor)

-

Anti-solvent: Diethyl ether or MTBE

Protocol

-

Dissolution: Dissolve the substrate (1.0 equiv) in a minimal volume of anhydrous DCM (approx. 2–3 mL per mmol).

-

Note: If the starting material is already a salt (e.g., piperidine HCl salt), ensure it is finely suspended or add a small amount of MeOH to dissolve.

-

-

Acid Addition: Cool the solution to 0°C in an ice bath. Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise.

-

Why: Cooling controls the initial exotherm and gas evolution (isobutylene/CO₂).

-

-

Reaction: Remove the ice bath and stir at room temperature (20–25°C).

-

Monitoring: Monitor gas evolution. Reaction is typically complete in 1–2 hours. TLC (visualized with Ninhydrin) or LCMS should confirm consumption of starting material (

).

-

-

Workup (Precipitation):

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess HCl and DCM.

-

Trituration: Add anhydrous Diethyl Ether or MTBE to the oily residue. Sonicate or stir vigorously. A white to off-white solid should precipitate.

-

-

Isolation: Filter the solid under nitrogen or argon (the salt may be hygroscopic). Wash the filter cake with fresh ether.

-

Drying: Dry under high vacuum at 40°C for 4 hours.

Method B: TFA/DCM (Standard for Purification)

Best for: Small scale (<100mg), preparation for Prep-HPLC, or immediate use in next step. Product Form: Trifluoroacetate salt (Hygroscopic gum/oil).

Protocol

-

Dissolution: Dissolve substrate in DCM (concentration ~0.1 M).

-

Acid Addition: Add Trifluoroacetic Acid (TFA) to achieve a ratio of 1:1 to 1:4 (TFA:DCM) depending on kinetics required.

-

Scavenger Note: For this aliphatic scaffold, scavengers (e.g., triethylsilane) are generally not required unless the molecule contains electron-rich aromatics elsewhere.

-

-

Reaction: Stir at room temperature for 1–3 hours.

-

Workup:

-

Evaporate volatiles on a rotary evaporator.

-

Azeotrope: Re-dissolve the residue in DCM or Toluene and evaporate again (repeat 2–3 times). This removes residual TFA trapped in the salt lattice.

-

Result: The product will likely remain as a viscous oil or gum.

-

Purification & Neutralization Strategy (The "Polarity Trap")

The free base of 3-(piperidin-2-yl)morpholine is highly water-soluble. Avoid standard DCM/Water extraction , as the product will partition into the aqueous phase.

Decision Matrix for Workup

| Desired Form | Recommended Method |

| Stable Solid | Isolate as 2HCl salt via precipitation (Method A). Do not neutralize. |

| Free Base (Solution) | Use Solid Phase Extraction (SCX-2) or Ion Exchange Resin. |

| Free Base (Neat) | Kugelrohr distillation (only if thermal stability permits) or lyophilization from dilute NH₄OH. |

Protocol: Free Base Isolation using SCX-2 Cartridge

-

Load the crude TFA or HCl salt (dissolved in MeOH) onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

-

Wash: Flush with MeOH (removes non-basic impurities and residual protecting groups).

-

Elute: Flush with 2M NH₃ in Methanol . The ammonia displaces the diamine product.

-